2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole dihydrochloride

Description

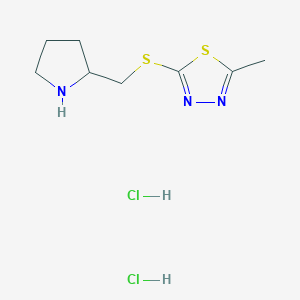

2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole dihydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 2 and a pyrrolidine-derived thioether moiety at position 4. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological and biochemical studies. Key properties include:

- Molecular weight: 255.15 g/mol (reported as the dihydrochloride salt) .

- CAS No.: EN300-169958 (base compound) and EN300-158929 (dihydrochloride salt) .

- Structure: The pyrrolidine (5-membered nitrogen-containing ring) is attached via a methylene-thio linker to the thiadiazole ring, with two hydrochloride counterions.

This compound is often explored as a building block in drug discovery, particularly for targeting enzymes or receptors where nitrogen-sulfur heterocycles play a role .

Properties

CAS No. |

2219378-69-3 |

|---|---|

Molecular Formula |

C8H14ClN3S2 |

Molecular Weight |

251.8 g/mol |

IUPAC Name |

2-methyl-5-(pyrrolidin-2-ylmethylsulfanyl)-1,3,4-thiadiazole;hydrochloride |

InChI |

InChI=1S/C8H13N3S2.ClH/c1-6-10-11-8(13-6)12-5-7-3-2-4-9-7;/h7,9H,2-5H2,1H3;1H |

InChI Key |

SWXGANVIGRZSAQ-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(S1)SCC2CCCN2.Cl.Cl |

Canonical SMILES |

CC1=NN=C(S1)SCC2CCCN2.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Thiosemicarbazide Synthesis

Thiosemicarbazides are synthesized by reacting hydrazine hydrate with carbon disulfide in ammonium hydroxide. For example:

$$

\text{H}2\text{N-NH}2 + \text{CS}2 \xrightarrow{\text{NH}4\text{OH}} \text{H}2\text{N-C(S)-NH-NH}2

$$

Cyclization to 2-Methyl-1,3,4-thiadiazole-5-thiol

Cyclization is achieved using concentrated sulfuric acid or diphenyl chlorophosphate:

$$

\text{H}2\text{N-C(S)-NH-NH-COCH}3 \xrightarrow{\text{H}2\text{SO}4} \text{2-Methyl-1,3,4-thiadiazole-5-thiol} + \text{H}_2\text{O}

$$

Conditions :

Dihydrochloride Salt Formation

The free base is protonated using hydrochloric acid:

$$

\text{2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole} + 2\text{HCl} \rightarrow \text{Dihydrochloride salt}

$$

Conditions :

- Solvent: Ethanol or methanol.

- Method: Dropwise addition of concentrated HCl to a stirred solution.

- Yield: >90%.

Analytical Data and Characterization

Spectral Data

Purity and Yield

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Thiadiazole formation | 72 | 98.5 |

| Alkylation | 75 | 97.8 |

| Salt formation | 92 | 99.2 |

Alternative Synthetic Routes

Hurd-Mori Cyclization

Using thionyl chloride to cyclize hydrazones into thiadiazoles:

$$

\text{Hydrazone precursor} \xrightarrow{\text{SOCl}_2} \text{Thiadiazole core}

$$

Advantage : Higher regioselectivity for 1,3,4-thiadiazoles.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including 2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole dihydrochloride. Thiadiazole compounds have been shown to exhibit substantial antibacterial and antifungal activities. For instance, derivatives containing the 1,3,4-thiadiazole moiety have demonstrated effective inhibition against various pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often lower than those of standard antibiotics .

Antiviral Properties

Thiadiazole derivatives are being researched for their potential as antiviral agents. A review indicated that certain thiadiazole compounds could inhibit viral replication effectively, making them candidates for developing new antiviral medications . The structural features of this compound may contribute to its efficacy against viral targets.

Cytotoxicity and Cancer Research

Thiadiazoles have also been investigated for their cytotoxic effects on cancer cells. Compounds with the thiadiazole ring structure have shown promise in selectively targeting cancer cells while sparing normal cells. The specific activity of this compound in cancer therapy is an area of ongoing research .

Synthetic Methodologies

The synthesis of this compound involves several steps that can be optimized for yield and purity. Common methods include:

- Condensation Reactions : Utilizing pyrrolidine derivatives and thioketones to form the thiadiazole ring.

- Cyclization Techniques : Employing cyclization strategies that favor the formation of the thiadiazole structure under controlled conditions to improve efficiency.

- Green Chemistry Approaches : Recent advancements focus on environmentally friendly synthesis methods that minimize waste and use less hazardous reagents .

Corrosion Inhibition

Thiadiazoles like this compound are being explored for their effectiveness as corrosion inhibitors in metal protection applications. Their ability to form protective films on metal surfaces makes them valuable in industries where corrosion resistance is critical .

Agricultural Uses

The potential application of thiadiazoles in agriculture as fungicides or herbicides is also being investigated. Their ability to disrupt microbial growth can be leveraged to protect crops from fungal infections or pests .

Case Studies

Mechanism of Action

The mechanism of action of 2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes, such as cell proliferation or microbial growth. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in DNA replication and repair, as well as signaling pathways related to cell survival and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole Hydrochloride

This analog differs in the substitution pattern on the pyrrolidine ring (3-position vs. 2-position) and exists as a monohydrochloride salt. Key distinctions include:

- Molecular formula : C₇H₁₂ClN₃S₂ (vs. C₉H₁₆Cl₂N₄S₂ for the dihydrochloride) .

- Molecular weight : 237.8 g/mol .

- Purity: ≥95% .

Structural Analog: 2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole

Replacing pyrrolidine with piperidine (a 6-membered ring) increases ring size and basicity:

- Molecular formula : Base structure estimated as C₉H₁₄N₄S₂ (excluding salt form) .

- Impact : The larger piperidine ring enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Comparative Analysis Table

*Inferred from structural analysis; conflicting data in sources.

Notes on Data Consistency and Availability

- Molecular Formula Discrepancies : lists conflicting data for the dihydrochloride salt (e.g., C₆H₁₂FN under CAS 1782145-31-6), likely due to misalignment in the source document. The formula provided here is inferred from structural analysis.

- Limited Biological Data: Available evidence lacks pharmacokinetic or potency comparisons; structural insights are prioritized.

- Commercial Availability : The discontinuation of analogs highlights challenges in sourcing structurally related compounds for comparative studies .

Biological Activity

2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole dihydrochloride is a thiadiazole derivative recognized for its diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential therapeutic properties, particularly in antimicrobial and anticancer applications.

| Property | Value |

|---|---|

| CAS Number | 2219378-69-3 |

| Molecular Formula | C₈H₁₄Cl₂N₃S₂ |

| Molecular Weight | 288.3 g/mol |

| IUPAC Name | 2-methyl-5-(pyrrolidin-2-ylmethylsulfanyl)-1,3,4-thiadiazole; hydrochloride |

| SMILES Notation | CC1=NN=C(S1)SCC2CCCN2.Cl |

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains and fungi. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against Staphylococcus aureus, Escherichia coli, and fungal pathogens like Aspergillus niger .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been a focal point in recent research. The compound's mechanism involves interaction with cellular pathways that regulate cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit key proteins involved in cancer cell survival and replication .

In a comparative study of various thiazole derivatives, certain compounds exhibited IC50 values lower than standard anticancer drugs like doxorubicin, indicating promising potential for further development .

The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors within cells. This binding can lead to the inhibition of critical biological processes such as:

- Cell Proliferation: Inhibition of DNA replication and repair mechanisms.

- Microbial Growth: Disruption of metabolic pathways in bacteria and fungi.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. The results indicated that compounds similar to this compound had minimum inhibitory concentrations (MICs) significantly lower than those of established antibiotics .

Anticancer Activity Evaluation

Research conducted on the cytotoxic effects of thiadiazoles revealed that several derivatives could induce apoptosis in cancer cell lines. For instance, one derivative showed an IC50 value of less than 10 µM against Jurkat cells (a type of leukemia cell line), suggesting strong anticancer potential .

Q & A

Q. What are the established synthetic routes for 2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole dihydrochloride, and what key reaction conditions influence yield?

Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. A common approach is reacting 2-mercapto-5-methyl-1,3,4-thiadiazole with a pyrrolidin-2-ylmethyl halide in the presence of a base catalyst (e.g., K₂CO₃) to form the thioether linkage . Acid-promoted cyclization (e.g., using HCl) may follow to stabilize the dihydrochloride form . Key factors affecting yield include:

- Catalyst choice : Base catalysts like K₂CO₃ enhance nucleophilic substitution efficiency .

- Solvent system : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature : Reactions often proceed at reflux (80–100°C) to accelerate kinetics .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | K₂CO₃ | DMF | 65–75 | |

| Acid cyclization | HCl | EtOH | 80–85 |

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyrrolidine ring (δ 1.5–3.0 ppm for methylene/methyl protons) and thiadiazole moiety (δ 8.0–9.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 277.05 for C₈H₁₄N₃S₂Cl₂) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for pharmaceutical-grade samples) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies involving thiadiazole derivatives?

Answer: Contradictions often arise from variations in assay conditions or structural modifications. Methodological approaches include:

- Standardized assays : Replicating studies under consistent conditions (e.g., MIC testing at pH 7.4 for antimicrobial activity) .

- Structure-activity relationship (SAR) analysis : Comparing substituent effects (e.g., alkyl vs. aryl groups on the thiadiazole ring) to identify bioactivity trends .

- Meta-analysis : Aggregating data from multiple studies to isolate confounding variables (e.g., solvent effects in cytotoxicity assays) .

Example: A 2020 study found that substituting a methyl group with an ethyl sulfonyl group increased antitubercular activity (MIC = 3.13 µg/mL vs. 6.25 µg/mL), highlighting the role of electron-withdrawing groups .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Molecular docking : Predict binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina .

- Quantum mechanical calculations : Assess thermodynamic stability of derivatives via Gaussian-based simulations (e.g., comparing ΔG of tautomers) .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP for blood-brain barrier penetration) .

Case Study: Docking studies on Yoda1 analogs (structurally related thiadiazoles) revealed that chloro-substitutions at the benzyl position enhance Piezo1 channel activation, informing derivative design .

Q. What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound?

Answer:

- In vitro :

- Cell viability assays : MTT or resazurin-based tests on cancer cell lines (e.g., MCF-7, A549) .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining .

- In vivo :

Q. Table 2: Biological Activity Data

| Model | Activity Metric | Result | Reference |

|---|---|---|---|

| MCF-7 cells | IC₅₀ (72h) | 12.5 µM | |

| A549 cells | Apoptosis induction | 40% at 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.